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molecular formula C22H18F3N3O5S B8758031 2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl trifluoromethanesulfonate

2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl trifluoromethanesulfonate

Cat. No. B8758031
M. Wt: 493.5 g/mol
InChI Key: IDWXJDPPEWUACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183414B2

Procedure details

BINAP (379 mg, 608 μmol, 0.06 equivalents), tris(dibenzylideneacetone)dipalladium (186 mg, 203 μmol, 0.02 equivalents) and toluene (35 mL, 7 volumes) were added to a 100 mL round bottom flask. The solution was deoxygenated and stirred at 20–25° C. for ˜30 minutes. Next, trifluoro-methanesulfonic acid 2-[5-(3-methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl ester (5 g, 10.1 mmol, 1 equivalent), piperidin-4-yl-carbamic acid tert-butyl ester (4.06 g, 20.3 mmol, 2.0 equivalents), and cesium carbonate (4.62 g, 14.2 mmol, 1.3 equivalents) were charged. The reaction was again deoxygenated and then heated to 85° C. for 24–32 hours. At reaction completion, the reaction was cooled to 30° C. and dichloroethane (5 volumes) and Celite (0.5 wt. equivalent) were added. The slurry was filtered through a pad of Celite and rinsed with dichloroethane (5 volumes). The mother liquor was then concentrated to low volume and ethyl acetate (75 mL, 15 volumes) was charged. The thin slurry was granulated at 20–25° C. for 8–15 h and then filtered. The mother liquor was collected and washed with a 2.5% NaH2PO4 solution (3×9 volumes). The organics were again concentrated to low volume and acetonitrile (25 mL, 5 volumes) was charged. The slurry was granulated for 10–20 hours, and then the solids were filtered and dried under vacuum at 40° C. with a slight nitrogen bleed to yield 4.33 g (1-{2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-yl)-carbamic acid tert-butyl ester as a yellow solid. (79% yield).
Quantity
4.06 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
186 mg
Type
catalyst
Reaction Step Three
Name
Quantity
379 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:6][O:7][C:8]2[CH:34]=[CH:33][C:11]3[N:12]([C:15]4[CH:24]=[CH:23][C:22]5[C:17](=[C:18](OS(C(F)(F)F)(=O)=O)[CH:19]=[CH:20][CH:21]=5)[N:16]=4)[CH:13]=[N:14][C:10]=3[CH:9]=2)[CH2:5][O:4][CH2:3]1.[C:35]([O:39][C:40](=[O:48])[NH:41][CH:42]1[CH2:47][CH2:46][NH:45][CH2:44][CH2:43]1)([CH3:38])([CH3:37])[CH3:36].C(=O)([O-])[O-].[Cs+].[Cs+].ClC(Cl)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[C:35]([O:39][C:40](=[O:48])[NH:41][CH:42]1[CH2:47][CH2:46][N:45]([C:18]2[CH:19]=[CH:20][CH:21]=[C:22]3[C:17]=2[N:16]=[C:15]([N:12]2[C:11]4[CH:33]=[CH:34][C:8]([O:7][CH2:6][C:2]5([CH3:1])[CH2:3][O:4][CH2:5]5)=[CH:9][C:10]=4[N:14]=[CH:13]2)[CH:24]=[CH:23]3)[CH2:44][CH2:43]1)([CH3:38])([CH3:36])[CH3:37] |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1(COC1)COC1=CC2=C(N(C=N2)C2=NC3=C(C=CC=C3C=C2)OS(=O)(=O)C(F)(F)F)C=C1
Name
Quantity
4.06 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCNCC1)=O
Name
cesium carbonate
Quantity
4.62 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Step Three
Name
Quantity
186 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
379 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at 20–25° C. for ˜30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was deoxygenated
CUSTOM
Type
CUSTOM
Details
The reaction was again deoxygenated
CUSTOM
Type
CUSTOM
Details
At reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 30° C.
FILTRATION
Type
FILTRATION
Details
The slurry was filtered through a pad of Celite
WASH
Type
WASH
Details
rinsed with dichloroethane (5 volumes)
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was then concentrated to low volume and ethyl acetate (75 mL, 15 volumes)
ADDITION
Type
ADDITION
Details
was charged
WAIT
Type
WAIT
Details
The thin slurry was granulated at 20–25° C. for 8–15 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The mother liquor was collected
WASH
Type
WASH
Details
washed with a 2.5% NaH2PO4 solution (3×9 volumes)
CONCENTRATION
Type
CONCENTRATION
Details
The organics were again concentrated to low volume and acetonitrile (25 mL, 5 volumes)
ADDITION
Type
ADDITION
Details
was charged
WAIT
Type
WAIT
Details
The slurry was granulated for 10–20 hours
FILTRATION
Type
FILTRATION
Details
the solids were filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. with a slight nitrogen

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C=1C=CC=C2C=CC(=NC12)N1C=NC2=C1C=CC(=C2)OCC2(COC2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.33 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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